3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one” is a compound with the molecular formula C11H12N2O2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains a 6-methylpyridine-3-carbonyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one” consists of a pyrrolidine ring attached to a 6-methylpyridine-3-carbonyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The 6-methylpyridine-3-carbonyl group is a pyridine ring with a methyl group at the 6-position and a carbonyl group at the 3-position .
Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrrolidin-2-ones, including derivatives similar to 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one, highlights their importance as non-aromatic heterocyclic compounds found in the structure of many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for synthesizing new medicinal molecules with enhanced biological activity. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-hydroxypropane derivatives demonstrates the compound's versatility in creating biologically active compounds (Rubtsova et al., 2020).
Application in Medicinal Chemistry
The structure of pyrrolidin-2-ones is pivotal in medicinal chemistry due to its presence in several biologically active molecules. Studies on derivatives of 3-amino-2-methylpyridine, closely related to the chemical structure , have led to the discovery of ligands for the BAZ2B bromodomain, showcasing the compound's potential in drug discovery and development. The ligands were identified through automatic docking, demonstrating the compound's utility in identifying novel therapeutic targets (Marchand, Lolli, & Caflisch, 2016).
Contributions to Material Science
Pyrrolidin-2-ones serve as crucial intermediates in synthesizing various materials. Polypyrroles, for instance, are derived from pyrrole compounds (to which pyrrolidin-2-ones are structurally related), forming highly stable, electrically conducting films. These materials have applications in various fields, including electronics and materials science, demonstrating the compound's versatility beyond pharmaceuticals (Anderson & Liu, 2000).
In Organic Synthesis
Research into the synthesis and properties of pyrrolidin-2-ones underscores their utility in organic synthesis. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones illustrates the compound's potential in creating intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Antimicrobial Properties
Studies on derivatives of 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one have explored their potential in developing antimicrobial agents. For instance, new polyamides derived from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and hydantoin derivatives exhibit significant antimicrobial activity against various bacteria, demonstrating the compound's utility in creating new therapeutic agents (Faghihi & Mozaffari, 2008).
properties
IUPAC Name |
3-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8(6-13-7)10(14)9-4-5-12-11(9)15/h2-3,6,9H,4-5H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKFUUXODAZGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2CCNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662119 |
Source
|
Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |
CAS RN |
1076198-57-6 |
Source
|
Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.